(R)-Methyl 1-carbamoylpyrrolidine-2-carboxylate
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Overview
Description
®-Methyl 1-carbamoylpyrrolidine-2-carboxylate is a chiral compound belonging to the pyrrolidine family. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry . The compound’s structure features a five-membered nitrogen-containing ring, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 1-carbamoylpyrrolidine-2-carboxylate typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the ring construction from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . Microwave-assisted organic synthesis (MAOS) has also been employed to enhance synthetic efficiency .
Industrial Production Methods
Industrial production methods for pyrrolidine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques can significantly improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 1-carbamoylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
®-Methyl 1-carbamoylpyrrolidine-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ®-Methyl 1-carbamoylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to enantioselective proteins, influencing their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinone Derivatives: These compounds share a similar five-membered ring structure and exhibit diverse biological activities.
Pyrrolo[2,3-b]pyridine Derivatives: These compounds are known for their potent activities against fibroblast growth factor receptors and have applications in cancer therapy.
Uniqueness
®-Methyl 1-carbamoylpyrrolidine-2-carboxylate is unique due to its specific chiral configuration, which imparts distinct biological activities and selectivity towards certain molecular targets. This uniqueness makes it a valuable compound in various scientific research and industrial applications .
Properties
Molecular Formula |
C7H12N2O3 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl (2R)-1-carbamoylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H12N2O3/c1-12-6(10)5-3-2-4-9(5)7(8)11/h5H,2-4H2,1H3,(H2,8,11)/t5-/m1/s1 |
InChI Key |
DEFXOIOJWFBIDH-RXMQYKEDSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCCN1C(=O)N |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)N |
Origin of Product |
United States |
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